![molecular formula C11H13N3O B079559 4-(1H-ベンゾ[d]イミダゾール-2-イル)モルホリン CAS No. 31075-58-8](/img/structure/B79559.png)

4-(1H-ベンゾ[d]イミダゾール-2-イル)モルホリン

概要

説明

Synthesis Analysis

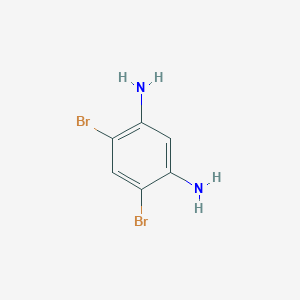

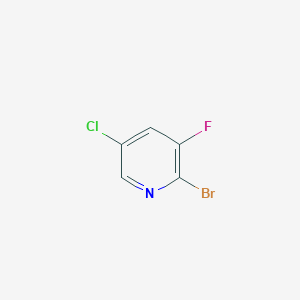

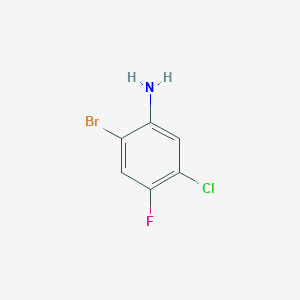

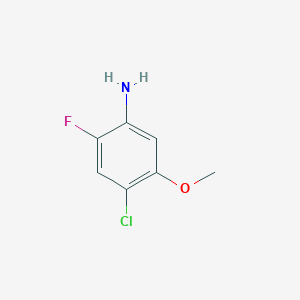

The synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)morpholine has been explored through various methods. One approach involves the efficient synthesis of benzimidazoles containing morpholine skeletons at the C-6 position, highlighted by their role as glucosidase inhibitors with antioxidant activity. These derivatives were synthesized starting from nitroaniline compounds with various aldehydes, employing a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method demonstrates a straightforward approach to obtaining these compounds with potential biological activities (Özil, Parlak, & Baltaş, 2018).

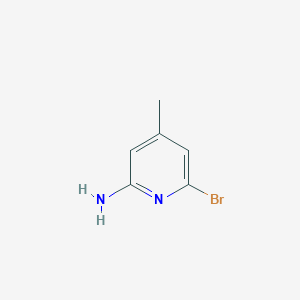

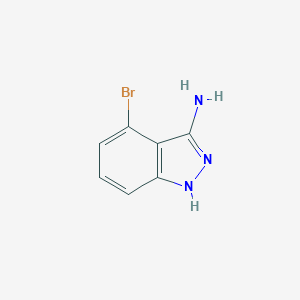

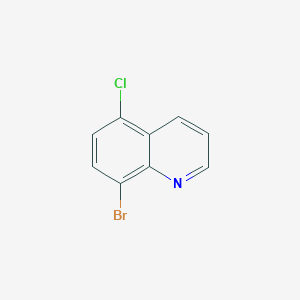

Molecular Structure Analysis

The molecular structure of similar benzimidazole derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction, to elucidate their geometric and electronic properties. For example, the crystal structure and DFT studies of a closely related compound were performed, providing insights into the molecular geometry, electrostatic potential, and molecular frontier orbitals, which are crucial for understanding the compound's reactivity and interaction with other molecules (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives encompasses a range of reactions, including aminomethylation, where imidazoheterocycles undergo C-3 modification in the presence of morpholine. This highlights the compound's capacity to participate in reactions that introduce new functional groups, expanding its utility in synthetic chemistry (Mondal, Samanta, Singsardar, & Hajra, 2017).

科学的研究の応用

薬理学的用途

ベンゾイミダゾール核は、天然に存在するヌクレオチドの良好な生体等価体であるため、創薬において重要な薬理フォアです . ベンゾイミダゾール誘導体は、抗ウイルス、抗腫瘍、降圧、プロトンポンプ阻害、駆虫、抗菌、抗炎症など、多くの興味深い薬理活性を有しています .

合成経路

4-(1H-ベンゾ[d]イミダゾール-2-イル)アニリンへのさまざまな合成経路は、使用される出発物質に基づいて分類されています。o-フェニレンジアミンとカルボン酸の反応 .

材料科学的用途

(ベンゾ[d]イミダゾール-2-イル)メタノールから調製された実用的な材料には、単分子磁石として機能するCo (II) キューバン錯体が含まれます .

触媒用途

中性pHでの水の電気酸化のためのコバルト触媒(過電圧390mV、ターンオーバー頻度1.83 s −1)は、(ベンゾ[d]イミダゾール-2-イル)メタノールから調製されています .

蛍光体用途

赤色発光蛍光体(量子収率0.96)および950nm付近に吸収極大を持つ近赤外線染料は、(ベンゾ[d]イミダゾール-2-イル)メタノールから開発されています .

治療用途

細胞毒性およびアポトーシス誘導剤は、(ベンゾ[d]イミダゾール-2-イル)メタノールから開発されています . さらに、抗菌活性を持つ顕著な誘導体も合成されています .

作用機序

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .

Safety and Hazards

将来の方向性

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERGUDBIQHVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300868 | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31075-58-8 | |

| Record name | 31075-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

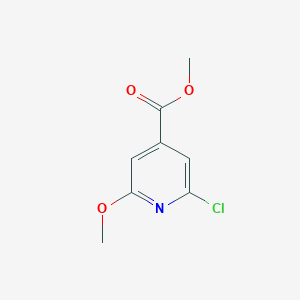

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

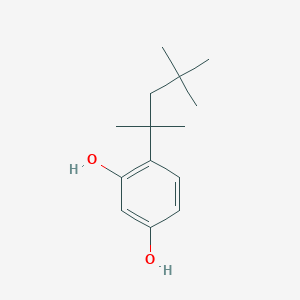

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)